5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]
Description
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane] is a spirocyclic compound characterized by a benzazepine core fused to a seven-membered cycloheptane ring via a spiro junction at position 2.
Properties
IUPAC Name |
5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cycloheptane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-14-12-17(10-6-2-3-7-11-17)18-13-15-8-4-5-9-16(14)15/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQGWGHNXRRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCCC2)NCC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] typically involves multi-step organic reactions. One common method starts with the preparation of the benzazepine core, which can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenethylamine. The cycloheptane ring is then introduced via a spirocyclization reaction, often using a cycloheptanone derivative under acidic or basic conditions to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and continuous flow systems to ensure consistent product quality. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzazepine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique mechanical properties.
Mechanism of Action
The mechanism by which 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane] exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The spirocyclic structure may enhance binding affinity and selectivity for these targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogs: Cyclohexane vs. Cycloheptane Spiro Derivatives
A closely related compound, 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] , differs solely in its six-membered cyclohexane ring . Key comparisons include:
The cycloheptane ring may enhance binding to larger enzyme active sites in agrochemical contexts, while the cyclohexane analog’s rigidity could favor stability in pharmaceutical formulations.
Functional Analog: Methylclonazepam (Benzodiazepine Derivative)
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) shares a heterocyclic framework but features a benzodiazepinone core with chloro, nitro, and methyl substituents . Comparisons include:
Patent-Derived Agrochemical Derivatives
A 2016 patent describes spirocyclic compounds with variable rings (e.g., cycloheptane, pyran) and substituents (e.g., halogens, alkoxy groups) for agrochemical applications . The target compound’s cycloheptane spiro structure may offer advantages in:
- Stability : Resistance to metabolic degradation in plants.
- Binding Affinity : Enhanced interaction with pest-specific enzymes due to ring size and substituent placement.
Hypothetical Research Findings and Data Gaps
While direct experimental data are sparse, molecular modeling and analog-based inferences suggest:
- Agrochemical Potential: The cycloheptane spiro structure could inhibit fungal cytochrome P450 enzymes more effectively than smaller rings .
- CNS Activity : The benzazepine core may interact with serotonin or dopamine receptors, but methyl positioning might reduce blood-brain barrier penetration compared to Methylclonazepam .
Biological Activity
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane] is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane] has the molecular formula and is characterized by a spirocyclic structure that combines elements of benzazepine and cycloheptane. This unique architecture contributes to its biological activity and interaction with various molecular targets.
The biological activity of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane] is primarily attributed to its role as a PARP-1 inhibitor . By inhibiting the PARP-1 enzyme, the compound interferes with DNA repair mechanisms in cancer cells, leading to increased DNA damage and subsequent cell death. This mechanism positions it as a potential candidate for cancer therapy.
Anticancer Activity
Research indicates that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane] exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | Induces apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibits proliferation |
These findings suggest that the compound may serve as a lead compound for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies have shown that this compound may possess neuroprotective effects. It has been observed to enhance neuronal survival in models of neurodegeneration by modulating pathways involved in oxidative stress and inflammation.
Case Studies
Several case studies have explored the biological activity of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
- Neuroprotection in Animal Models : In an animal model of Parkinson's disease, administration of the compound led to improved motor function and increased survival of dopaminergic neurons. The study highlighted the potential for this compound in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the uniqueness of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane], it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine] | PARP-1 inhibition | Benzoyl substitution |
| 9-Methyl-beta-carboline | Neuroprotective effects | Beta-carboline structure |
While both compounds exhibit biological activity related to neuroprotection and cancer treatment, 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane] offers a distinct mechanism through its spirocyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
